![molecular formula C7H6BrN3S B1238810 6-Bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione CAS No. 104685-80-5](/img/structure/B1238810.png)

6-Bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione

Overview

Description

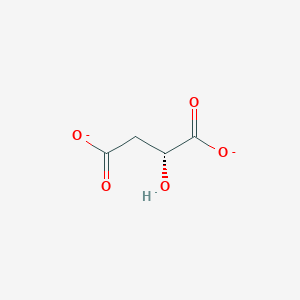

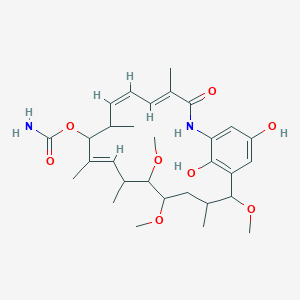

“6-Bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione” is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . In one study, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .Scientific Research Applications

C7H6BrN3S C_7H_6BrN_3S C7H6BrN3S

, has a variety of applications in different fields of research.Organic Synthesis

6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine-2-thiol: serves as a versatile building block in organic synthesis. Its bromine atom is a reactive site that can undergo various substitution reactions, allowing for the synthesis of a wide range of derivatives. These derivatives can be further utilized to create complex molecules for pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is recognized as a “privileged structure” due to its potential biological activity. It’s often used as a scaffold for developing new drugs, especially those targeting central nervous system disorders and cancers. The thiol group in particular can be modified to enhance the compound’s interaction with biological targets .

Material Science

The structural character of 6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine-2-thiol makes it useful in material science. It can be incorporated into polymers or used to synthesize novel materials with specific electronic or photonic properties .

Antiviral Research

Recent studies have explored the use of imidazo[4,5-b]pyridine derivatives in antiviral research. These compounds have shown activity against various viruses, including human coronaviruses and influenza, making them candidates for further investigation as antiviral agents .

Antimicrobial Studies

The compound’s derivatives have been studied for their antimicrobial properties. The modification of the thiol group and the pyridine ring can lead to new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria .

Enzyme Inhibition

This compound has also been used in the study of enzyme inhibitors. By modifying the core structure, researchers can create inhibitors that can regulate the activity of specific enzymes involved in disease processes .

Analytical Chemistry

In analytical chemistry, the compound can be used as a reagent or a precursor for developing analytical methods. Its distinct chemical properties allow for the creation of sensitive and selective assays for various analytes .

Chemical Education

Lastly, due to its interesting reactivity and the variety of reactions it can undergo, 6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is an excellent subject for chemical education. It can be used to demonstrate synthetic techniques and the principles of medicinal chemistry to students .

Mechanism of Action

- These kinases play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) through phosphorylation .

- Phosphorylation of IκBα leads to its degradation, allowing NF-κB to translocate to the nucleus and regulate gene expression .

- Downstream effects include the transcription of pro-inflammatory cytokines, chemokines, and anti-apoptotic genes .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

properties

IUPAC Name |

6-bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOILFGOWAYSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)NC(=S)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-5-methylthiophene-2-carboxamide](/img/structure/B1238737.png)

![(6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1238747.png)

![(2E)-3-{3-[(5-Ethyl-3-iodo-6-methyl-2-oxo-1,2-dihydropyridin-4-YL)oxy]phenyl}acrylonitrile](/img/structure/B1238748.png)